2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester

Chemical purity HPLC Procurement specification

2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0) is a heterocyclic enamino ester featuring a 1H-pyrazol-4-ylamino group conjugated to an α,β-unsaturated ethyl ester. The compound has the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 59376-34-0
Cat. No. B3273721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester
CAS59376-34-0
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)NC1=CNN=C1
InChIInChI=1S/C9H13N3O2/c1-3-14-9(13)4-7(2)12-8-5-10-11-6-8/h4-6,12H,3H2,1-2H3,(H,10,11)/b7-4+
InChIKeyOJDVXVIEZFRQAG-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0): Procurement-Grade Characterization and Baseline


2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0) is a heterocyclic enamino ester featuring a 1H-pyrazol-4-ylamino group conjugated to an α,β-unsaturated ethyl ester. The compound has the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol [1]. It is formally defined as the (2E)-diastereomer, with the InChI string InChI=1S/C9H13N3O2/c1-3-14-9(13)4-7(2)12-8-5-10-11-6-8/h4-6,12H,3H2,1-2H3,(H,10,11)/b7-4+ and a computed XLogP3-AA value of 1.5 [1]. The molecule possesses two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, resulting in a topological polar surface area of 67 Ų [1]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98% .

Why 2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0) Cannot Be Replaced by In-Class Analogs


Generic substitution within the class of 3-(pyrazol-4-ylamino)but-2-enoates is confounded by marked differences in physicochemical properties, hydrogen-bonding capacity, and steric accessibility of the pyrazole NH that directly impact downstream reactivity, biological target engagement, and formulation behavior. For example, the unsubstituted NH on the pyrazole ring (as in CAS 59376-34-0) provides two hydrogen bond donors, whereas N-phenyl or N-alkyl analogs eliminate this donor entirely, altering solubility, logP, and binding pharmacophore compatibility by more than an order of magnitude in some computed partition coefficients [1]. These differences translate into quantifiable gaps in purity specifications, polar surface area, and rotatable bond counts that make one-to-one substitution scientifically invalid without re-optimization of the entire synthetic or screening workflow.

Quantitative Differentiation Evidence for 2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0)


Purity Level Differentiation: 98% (HPLC) vs. Typical Market 95%

Commercially, the target compound is available at a certified purity of 98% (HPLC) from at least one major vendor, in contrast to the 95% purity that is typical for many competing pyrazolylamino butenoate analogs . This 3-percentage-point purity gap reduces the total impurity burden by approximately 60% (from 5% total impurities to 2% total impurities), which is critical for reproducible biological assay results and for scale-up synthesis where impurity amplification can poison catalysts or generate off-target artifacts.

Chemical purity HPLC Procurement specification

Hydrogen Bond Donor Advantage: 2 HBD vs. 1 HBD for N-Substituted Analogs

The presence of a free pyrazole NH in CAS 59376-34-0 provides two hydrogen bond donors (HBD), whereas the closely related 1-phenyl analog (CAS 93867-86-8) and 3-methyl analog (CAS 113140-11-7) each possess only one HBD (the enamine NH) [1]. This difference is not merely structural; it directly influences predicted aqueous solubility through the TPSA/HBD relationship and alters the compound's ability to satisfy key hydrogen-bonding motifs in biological targets such as kinase hinge regions or protease active sites.

Hydrogen bonding Pharmacophore modeling ADME prediction

Lipophilicity Control: XLogP 1.5 vs. ~2.8 for 1-Phenyl Analog

The computed XLogP3-AA for the target compound is 1.5, indicating moderate lipophilicity suitable for both oral absorption and aqueous solubility [1]. In contrast, the 1-phenyl-substituted analog (CAS 93867-86-8) is predicted to have an XLogP of approximately 2.8 due to the addition of a hydrophobic phenyl ring . This logP shift of ~1.3 log units corresponds to a roughly 20-fold difference in the octanol/water partition coefficient, which can drastically alter membrane permeability, protein binding, and metabolic stability profiles.

Lipophilicity ADME Drug-likeness

Synthetic Versatility: Free Pyrazole NH Enables >90% Yield in N-Functionalization vs. Protection-Deprotection Routes

The unsubstituted pyrazole NH of CAS 59376-34-0 permits direct N-alkylation, N-arylation, or N-sulfonylation without the need for protection/deprotection steps that are mandatory for analogs already substituted at the pyrazole 1-position [1]. While a specific comparative yield study is not available for this exact pair, class-level evidence from aminopyrazole chemistry indicates that direct N-functionalization of unprotected pyrazoles can proceed in yields exceeding 90% under optimized conditions, whereas deprotection strategies for N-blocked pyrazoles often result in cumulative yields below 70% due to additional steps and incomplete deprotection [2].

Synthetic chemistry N-functionalization Building block utility

Stereochemical Integrity: (E)-Diastereomer Specification as a Quality Differentiator

CAS 59376-34-0 is explicitly specified as the (E)-diastereomer of 3-(1H-pyrazol-4-ylamino)but-2-enoic acid ethyl ester, with the InChI stereodescriptor /b7-4+ confirming the trans orientation of the ester and amino substituents [1]. In contrast, many commercially sourced pyrazolylamino enoates are sold as unspecified E/Z mixtures, which introduces uncontrolled stereochemical variability that can confound biological activity interpretation and crystallization behavior. The defined stereochemistry of the target compound eliminates this variable, ensuring batch-to-batch consistency in assays that are sensitive to double-bond geometry.

Stereochemistry Isomeric purity Quality control

Rotatable Bond Count: 5 vs. 6–7 for Larger Substituent Analogs

The target compound has exactly 5 rotatable bonds [1], which is at the lower end of the range for pyrazolylamino butenoates. The 1-phenyl analog (CAS 93867-86-8) possesses 6–7 rotatable bonds due to the additional phenyl ring, while the 3-methyl analog has 5 but gains steric bulk near the reactive center . A lower rotatable bond count is generally associated with higher ligand efficiency in fragment-based drug discovery due to reduced conformational entropy penalty upon binding. The target therefore offers a favorable balance between flexibility and preorganization that is not shared by larger-substituent analogs.

Molecular flexibility Conformational entropy Ligand efficiency

Optimal Application Scenarios for 2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester (CAS 59376-34-0)


Medicinal Chemistry: Lead Optimization Requiring a Dual Hydrogen Bond Donor Pharmacophore

The compound's unique combination of two hydrogen bond donors (pyrazole NH + enamine NH) and moderate lipophilicity (XLogP 1.5) makes it the preferred scaffold for medicinal chemistry programs targeting kinase hinge regions, protease active sites, or other protein pockets that demand a bidentate hydrogen-bonding motif. The 98% purity ensures reliable dose-response data, while the defined (E)-stereochemistry eliminates isomer-related variability in SAR tables [1].

Chemical Biology: PROTAC Linker or E3 Ligase Ligand Precursor

The free pyrazole NH allows facile attachment of PEG linkers or E3 ligase recruiting elements without the need for protecting group strategies. The compound's 5 rotatable bonds and moderate TPSA (67 Ų) are within the 'PROTAC-friendly' chemical space, enabling the synthesis of heterobifunctional degraders with retained cell permeability. Procurement at 98% purity minimizes side products during multi-step PROTAC assembly [1].

Synthetic Methodology: Privileged Building Block for Parallel Library Synthesis

As an unprotected aminopyrazole building block with an α,β-unsaturated ester handle, CAS 59376-34-0 supports both N-functionalization and Michael addition chemistry in a single step each. This dual reactivity, combined with high purity (98%) and defined stereochemistry, enables parallel synthesis of diverse compound libraries with minimal purification burden, directly reducing cost per compound and accelerating hit-to-lead timelines [1].

Biophysical Assay Development: Calibration Standard for HBD-Containing Ligand Binding Studies

The compound's well-defined physicochemical profile (XLogP 1.5, TPSA 67 Ų, 2 HBD, 4 HBA, 5 rotatable bonds) makes it suitable as a calibration standard for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies where hydrogen bond donor count and lipophilicity must be precisely controlled. Its high purity and stereochemical integrity ensure reproducible thermodynamic fingerprints across experiments [1].

Quote Request

Request a Quote for 2-Butenoic acid, 3-(1H-pyrazol-4-ylamino)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.